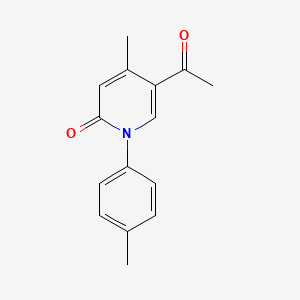
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by a pyridinone ring substituted with acetyl, methyl, and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized pyridinone derivatives.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-phenyl-
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-chlorophenyl)-
- 2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methoxyphenyl)-
Uniqueness
2(1H)-Pyridinone, 5-acetyl-4-methyl-1-(4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
194361-84-7 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
5-acetyl-4-methyl-1-(4-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-9-14(12(3)17)11(2)8-15(16)18/h4-9H,1-3H3 |
Clé InChI |
KOHPLUOYPLVRTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C(=CC2=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
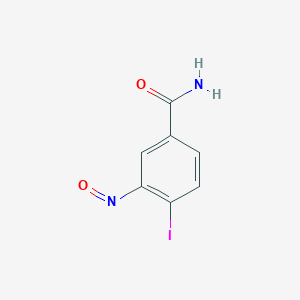
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

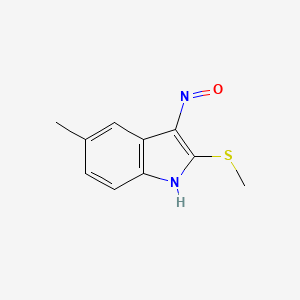
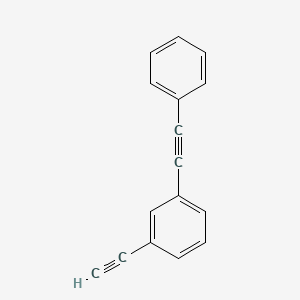
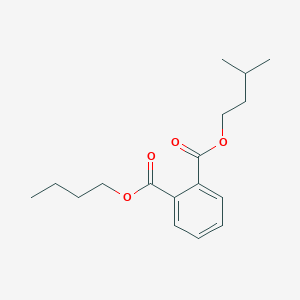
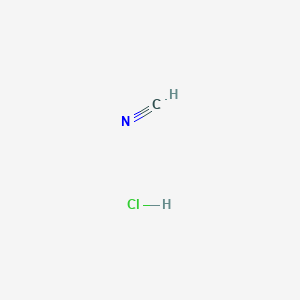
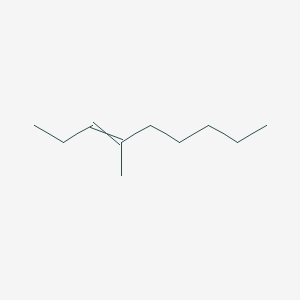
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
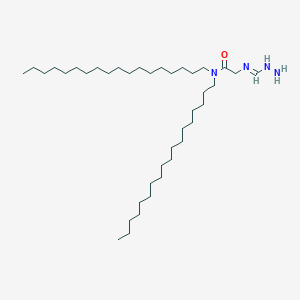
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
